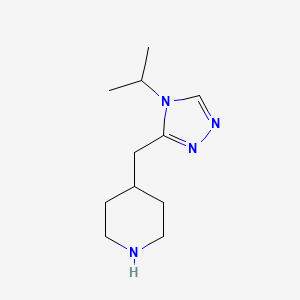

4-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

Description

4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE is a heterocyclic compound that contains both a piperidine ring and a triazole ring

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]piperidine |

InChI |

InChI=1S/C11H20N4/c1-9(2)15-8-13-14-11(15)7-10-3-5-12-6-4-10/h8-10,12H,3-7H2,1-2H3 |

InChI Key |

UMTQWPYRFARFJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NN=C1CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an alkyne and an azide. This reaction is often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Halogenated solvents, catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for designing new drugs, especially those targeting neurological disorders and infections.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.

Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: Another nitrogen-containing heterocycle, but with a five-membered ring.

Imidazole: Contains a five-membered ring with two nitrogen atoms, similar to the triazole ring.

Piperazine: Contains a six-membered ring with two nitrogen atoms, similar to piperidine but with different properties.

Uniqueness

4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE is unique due to the combination of the triazole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

4-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a triazole moiety. The molecular formula is with a molecular weight of approximately 220.27 g/mol. The triazole ring is known for its diverse biological activities, including antifungal and anticancer properties.

Biological Activity

1. Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, studies have shown that triazole-based compounds can inhibit the growth of various fungal pathogens, including Candida auris. In one study, triazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, suggesting potent antifungal activity .

2. Antitumor Activity

Triazole derivatives are also being investigated for their anticancer properties. Compounds similar to this compound have been shown to inhibit Class I PI3-kinase enzymes, which are critical in cancer cell proliferation. This inhibition can lead to reduced tumor growth and improved outcomes in cancer models .

3. Mechanism of Action

The mechanism by which triazole compounds exert their biological effects often involves the disruption of cellular processes:

- Fungal Cell Membrane Disruption : Triazoles interfere with ergosterol synthesis in fungal cell membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, these compounds can induce apoptosis through various pathways, including cell cycle arrest and activation of caspases .

Table 1: Summary of Biological Activities

| Activity Type | MIC Range (μg/mL) | Mechanism of Action |

|---|---|---|

| Antifungal | 0.24 - 0.97 | Inhibition of ergosterol synthesis |

| Antitumor | IC50 < 10 | PI3K inhibition leading to apoptosis |

Case Studies

- Antifungal Study : A recent study on triazole derivatives showed that compounds with structural similarities to this compound effectively inhibited C. auris growth and induced apoptosis in fungal cells through membrane disruption and cell cycle arrest .

- Antitumor Research : Another study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating strong potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.